Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate is a hydrazone derivative featuring a 4-fluorophenyl group attached to a propanoate ester backbone. This compound is structurally characterized by a hydrazinylidene (-NH-N=C-) linkage, which confers unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The 4-fluorophenyl substituent enhances stability and influences reactivity due to its electron-withdrawing nature, making the compound a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
PKYKPEGGKHVOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorophenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Electron-Withdrawing Substituents
- 4-Fluorophenyl derivative: Exhibits moderate polarity due to the fluorine atom’s inductive effect. Its density is ~1.27 g/mL, and it is soluble in organic solvents like ethanol and dichloromethane .
- 4-Nitrophenyl derivative (Ethyl (2Z)-3-oxo-2-(2-(4-nitrophenyl)hydrazinylidene)butanoate, 1d): The nitro group increases polarity, resulting in a higher melting point (120–122°C) compared to the 4-fluoro analog. The strong electron-withdrawing effect also shifts UV-Vis absorption maxima to longer wavelengths (λₘₐₓ ~350 nm) .
- Trifluoromethoxyphenyl derivative (Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate): The trifluoromethoxy group enhances lipophilicity (density: 1.26 g/cm³) and thermal stability (predicted boiling point: 305.4°C) .
Electron-Donating Substituents
- 4-Methoxyphenyl derivative (Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate): The methoxy group reduces melting point (97°C) and increases solubility in polar solvents due to its electron-donating nature. Its pKa (12.27) reflects decreased acidity compared to fluorinated analogs .
- 2-Methoxy-5-methylphenyl derivative (Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate): Steric hindrance from the methyl group slightly lowers reactivity, while the methoxy group contributes to crystalline packing, as evidenced by X-ray diffraction studies .
Spectral and Structural Comparisons
- IR Spectroscopy: All hydrazinylidene propanoates exhibit characteristic NH stretching (~3200 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹). Electron-withdrawing groups (e.g., -NO₂ in 1d) intensify carbonyl absorption due to increased conjugation .
- NMR Spectroscopy : The 4-fluorophenyl derivative shows distinct ¹⁹F NMR signals (δ ~-115 ppm) and deshielded protons adjacent to the hydrazone moiety (¹H-NMR: δ 8.2–8.5 ppm for aromatic protons) . In contrast, methoxy-substituted analogs display upfield shifts for aromatic protons (δ 6.8–7.2 ppm) due to electron donation .
- Crystal Structure : Derivatives like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate exhibit planar hydrazone linkages, with dihedral angles between aromatic rings ranging from 7° to 18°, influencing packing and intermolecular interactions .
Data Table: Comparative Analysis of Hydrazinylidene Propanoate Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
